ER degrader 6

Dual-target degrader ERα degradation Tubulin inhibition

ER degrader 6 (also designated as compound 35s, CAS 2922929-62-0) is a small-molecule, dual-functional estrogen receptor alpha (ERα) degrader. It operates through a bridged bicyclic scaffold featuring a selenocyano (SeCN) side chain.

Molecular Formula C33H34FN3O5SSe
Molecular Weight 682.7 g/mol
Cat. No. B12381790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER degrader 6
Molecular FormulaC33H34FN3O5SSe
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O
InChIInChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39)
InChIKeyOVNVQSFVXDRGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ER Degrader 6 (Compound 35s): A Dual-Target ERα Degrader with Microtubule Disruption for Endocrine-Resistant Breast Cancer Research Procurement


ER degrader 6 (also designated as compound 35s, CAS 2922929-62-0) is a small-molecule, dual-functional estrogen receptor alpha (ERα) degrader [1]. It operates through a bridged bicyclic scaffold featuring a selenocyano (SeCN) side chain . Its mechanism uniquely combines ERα degradation with direct tubulin polymerization inhibition, leading to microtubule network disruption . This dual action provides a specific research tool for studying and overcoming endocrine resistance in ERα-positive breast cancer models . Standard analytical characteristics include a molecular formula of C33H34FN3O5SSe and a molecular weight of 682.66 g/mol .

Why Substituting ER Degrader 6 with a Standard SERD or SERM Fails in Endocrine-Resistant Breast Cancer Models


The primary differentiator of ER degrader 6 (compound 35s) is its dual-target mechanism, combining direct ERα degradation with microtubule disruption [1]. In stark contrast, standard-of-care Selective Estrogen Receptor Degraders (SERDs) like fulvestrant, or Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, are single-target agents that modulate ER signaling without affecting tubulin polymerization [2]. This distinction is critical in research contexts focused on endocrine-resistant cancer, where standard therapies fail due to specific ESR1 mutations or activation of alternative survival pathways [3]. Substituting ER degrader 6 with a generic SERD or SERM would completely omit the tubulin inhibitory component of the compound's action, thereby providing an incomplete or misleading assessment of dual-target therapeutic strategies in the same experimental system .

ER Degrader 6 (Compound 35s) Quantifiable Differentiation Evidence: A Head-to-Head Comparator Guide


Unique Dual-Target Mechanism of ER Degrader 6 (35s) vs. SERDs and SERMs in ERα+ Breast Cancer Models

ER degrader 6 (compound 35s) is explicitly differentiated from all SERDs (e.g., fulvestrant) and SERMs (e.g., tamoxifen) by its dual-target mechanism of action, which combines ERα degradation with direct inhibition of tubulin polymerization [1]. While fulvestrant is a pure ER antagonist and degrader [2], and tamoxifen is a competitive ER antagonist , neither compound possesses the ability to disrupt the microtubule network. This second mechanism was confirmed for 35s and its close analog 35t, which was shown to induce cell cycle arrest at the G2/M phase, a hallmark of tubulin inhibition [3].

Dual-target degrader ERα degradation Tubulin inhibition Endocrine-resistant breast cancer

Efficacy of ER Degrader 6 (35s) in ERα Mutant vs. Wild-Type Cell Lines: A Critical Differentiator from Standard SERDs

Unlike many SERDs and SERMs, ER degrader 6 (35s) demonstrates potent antiproliferative and ERα-degrading activity in multiple ERα+ breast cancer cell lines carrying either wild-type or mutant ERα, a key distinction for research in endocrine-resistant contexts . While the efficacy of fulvestrant can be compromised in certain ESR1-mutant settings [1], the dual-targeting nature of 35s allows it to maintain activity against these resistant variants . The study's abstract confirms that 35s was among the most promising compounds in their series for these activities [2].

ESR1 mutation Endocrine resistance Wild-type ERα Antiproliferative activity

In Vivo Tumor Growth Suppression by ER Degrader 6 (35s) in a Xenograft Model of Endocrine Resistance

In an MCF-7 and LCC2 xenograft model, ER degrader 6 (compound 35s) remarkably suppressed tumor growth without noticeable toxicity [1]. The LCC2 cell line is a model of tamoxifen-resistant, ER-positive breast cancer [2]. While direct quantitative tumor growth inhibition (TGI) percentages for 35s are not provided in the abstract, the study reports that compounds 35s and 35t were the most promising dual-functional agents, demonstrating superior antitumor activity in these models compared to the vehicle control and other compounds in the series [3]. For comparison, the SERD fulvestrant is also active in MCF-7 xenografts but often shows reduced efficacy in models of acquired resistance [4].

In vivo efficacy Xenograft model Tumor suppression Endocrine-resistant breast cancer

Distinct Chemical Scaffold and Identity of ER Degrader 6 (35s) Compared to ERα Degrader 6 (31q) for Experimental Reproducibility

It is critical for procurement and experimental reproducibility to distinguish between two compounds commonly conflated in databases: ER degrader 6 (compound 35s; CAS 2922929-62-0) and ERα degrader 6 (Compound 31q; CAS 2775441-10-4). The former, 35s, has the molecular formula C33H34FN3O5SSe, a molecular weight of 682.66, and features a selenocyano side chain critical for its dual-target mechanism . The latter, 31q, is an entirely different chemical entity with the formula C28H23F3N4O4S, a molecular weight of 568.57, and lacks the selenocyano group . While 31q is a dual-target degrader of ERα and aromatase (ARO) with a KI of 75 nM for ERα , its distinct structure and target profile make it a different research tool.

Chemical scaffold Compound identity Selenocyano group Experimental reproducibility

ER Degrader 6 (Compound 35s) Evidence-Backed Research Applications for Procurement Decisions


Elucidating Dual-Target Mechanisms in Endocrine-Resistant Breast Cancer Models

This compound is the optimal choice for studies designed to dissect the synergistic effects of simultaneous ERα degradation and microtubule disruption [1]. Its unique dual-target activity, absent in single-agent SERDs like fulvestrant, provides a specific chemical probe for investigating how combining these two modes of action can overcome resistance driven by ESR1 mutations or alternative signaling pathways . Researchers can use ER degrader 6 to generate novel mechanistic data that cannot be obtained with traditional single-target ER modulators .

Validating Therapeutic Strategies in ERα+ Breast Cancer Xenograft Models

ER degrader 6 is a valuable tool for in vivo proof-of-concept studies targeting endocrine-resistant tumor growth [1]. Its demonstrated ability to suppress tumor growth in both MCF-7 and tamoxifen-resistant LCC2 xenograft models, without significant toxicity, makes it an ideal candidate for combination studies with other standard-of-care agents (e.g., CDK4/6 inhibitors) or for head-to-head comparisons against SERDs and PROTAC degraders in a resistant setting . Procurement of this compound enables researchers to build upon the existing in vivo evidence base for this specific chemical series .

Comparative Chemical Biology Studies of ERα Degrader Scaffolds

The well-characterized structure of ER degrader 6 (35s), featuring a distinct bridged bicyclic core and a selenocyano side chain, makes it a powerful tool for structure-activity relationship (SAR) and chemical probe studies [1]. Procurement of the specific compound (CAS 2922929-62-0) allows for precise comparisons with other dual-targeting degraders, such as the related but chemically distinct ERα degrader 6 (Compound 31q), which targets ERα and aromatase . Using the correct, high-purity compound ensures that observed biological effects are attributable to the intended chemical structure and dual-target profile .

Developing Novel Dual-Target Degrader Chemotypes

For medicinal chemistry and drug discovery programs, ER degrader 6 (35s) serves as a validated lead compound and a benchmark for a novel class of dual-functional ERα degraders [1]. Its reported in vitro and in vivo profile, including antiproliferative activity against mutant ERα+ cell lines and tumor suppression without noticeable toxicity, provides a solid foundation for lead optimization efforts . The disclosed structure and synthetic route offer a clear starting point for designing next-generation dual-target degraders with improved drug-like properties .

Technical Documentation Hub

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